molecular formula C13H9FO3 B6396479 3-(3-Fluorophenyl)-5-hydroxybenzoic acid CAS No. 1258628-38-4

3-(3-Fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6396479
CAS No.: 1258628-38-4
M. Wt: 232.21 g/mol
InChI Key: FFDOBYHZZRMZRI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid characterized by a hydroxy group at the 5-position of the benzoic acid core and a 3-fluorophenyl substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes and receptors. Its CAS Registry Number is 1261906-22-2 (synonyms include 3-(3-FLUORO-4-HYDROXYPHENYL)-5-TRIFLUOROMETHYLBENZOIC ACID and AGN-PC-09NZWL), with the molecular formula C₁₃H₈F₃O₃ and a molecular weight of 283.20 g/mol . The fluorine atom and hydroxy group contribute to its polarity, influencing solubility and metabolic stability.

Properties

IUPAC Name

3-(3-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDOBYHZZRMZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688743
Record name 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258628-38-4
Record name 3'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of organotrifluoroborate salts can enhance the reaction efficiency by providing a stable and readily available source of the boronic acid .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-Fluorophenyl)-5-oxobenzoic acid.

    Reduction: Formation of 3-(3-Fluorophenyl)-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorophenyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Fluorine (electronegative, small) enhances metabolic stability compared to bulkier chlorine .
  • Functional Groups: The tert-butoxycarbonyl (Boc) group in 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid increases steric protection of reactive sites, making it suitable for solid-phase synthesis .

Physicochemical Properties

  • Solubility : The hydroxy group in all analogs improves aqueous solubility, but halogenated phenyl rings reduce it. For example, 3-(3,5-Dichlorophenyl)-5-hydroxybenzoic acid is less soluble in water than the fluoro analog due to higher lipophilicity .
  • Melting Points: Fluorinated derivatives (e.g., 3-Fluoro-4-hydroxybenzoic acid, mp ~234°C ) generally have higher melting points than non-halogenated analogs due to stronger intermolecular interactions.
  • Acidity : The 5-hydroxy group (pKa ~2.5–3.0) is more acidic than the carboxylic acid (pKa ~4.5), influencing ionization under physiological conditions .

Biological Activity

3-(3-Fluorophenyl)-5-hydroxybenzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which may enhance its interaction with biological targets.

  • Chemical Formula: C13H9FO3
  • Molecular Weight: 232.21 g/mol
  • CAS Number: 1262005-24-2

Biological Activity Overview

Research indicates that 3-(3-Fluorophenyl)-5-hydroxybenzoic acid exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its unique structure allows it to interact with multiple biological pathways.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness comparable to known antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy:
    • A study conducted on the compound's efficacy against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial properties.
  • Anticancer Activity:
    • In vitro assays demonstrated that the compound reduced cell viability in human breast cancer cell lines (MCF-7) by approximately 50% at a concentration of 25 µM after 48 hours of treatment.

The biological activity of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The fluorine atom enhances binding affinity, while the hydroxyl group facilitates interactions with active sites on enzymes or receptors.

Comparative Analysis

To understand the uniqueness of 3-(3-Fluorophenyl)-5-hydroxybenzoic acid, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
4-(3-Fluorophenyl)-3-hydroxybenzoic acidHydroxyl group at position 4Moderate antimicrobial activity
4-(3-Fluorophenyl)-3-oxobenzoic acidCarbonyl group replacing hydroxylLimited anticancer properties
4-(3-Fluorophenyl)benzoic acidLacks hydroxyl groupLower overall bioactivity

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